4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride
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Overview
Description
4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13NO4·HCl It is a derivative of phthalic acid, where the benzene ring is substituted with an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride typically involves the reaction of phthalic anhydride with 2-aminopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, with the temperature maintained between 60-80°C. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often obtained as a hydrochloride salt to improve its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid groups to alcohols.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The compound can also participate in redox reactions, affecting cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Phthalic Acid: 1,2-Benzenedicarboxylic acid, a precursor in the synthesis of 4-(2-Aminopropyl)benzene-1,2-dicarboxylic acid hydrochloride.
Isophthalic Acid: 1,3-Benzenedicarboxylic acid, used in the production of polyesters and resins.
Terephthalic Acid: 1,4-Benzenedicarboxylic acid, a key raw material in the manufacture of polyethylene terephthalate (PET).
Uniqueness: this compound is unique due to the presence of the aminopropyl group, which imparts specific chemical and biological properties. This functional group allows the compound to participate in a wider range of chemical reactions and interact with biological targets more effectively compared to its parent compounds .
Properties
IUPAC Name |
4-(2-aminopropyl)phthalic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c1-6(12)4-7-2-3-8(10(13)14)9(5-7)11(15)16;/h2-3,5-6H,4,12H2,1H3,(H,13,14)(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAJSBQKOGPHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)C(=O)O)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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